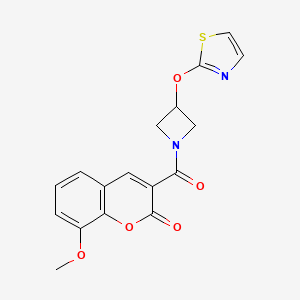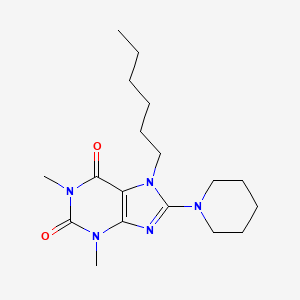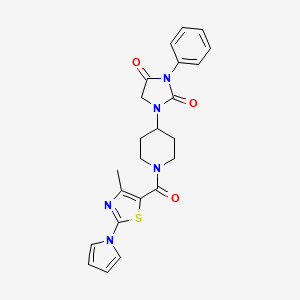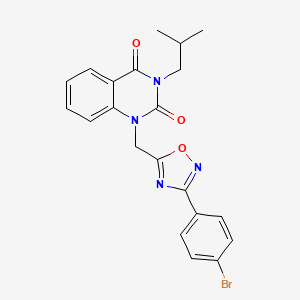
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine, also known as TMA-6, is a novel psychoactive substance that belongs to the class of tryptamines. It is a synthetic compound that was first synthesized in 1998 by David E. Nichols, a renowned American pharmacologist. TMA-6 has been found to have various biochemical and physiological effects, and its mechanism of action is still under investigation.
Wirkmechanismus
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP compounds can inhibit tubulin polymerization, which is crucial for cell division . This suggests that 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For example, TMP compounds have demonstrated anti-cancer, anti-fungal, anti-bacterial, and antiviral activities . These diverse activities suggest that 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
For example, it may inhibit cell division by interfering with tubulin polymerization, or it may exert anti-fungal and anti-bacterial effects by disrupting essential microbial processes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine in lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine is its potential for abuse. It is a psychoactive substance that can produce hallucinogenic effects, and its use should be strictly controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine. One area of interest is its potential therapeutic effects on various neurological and psychiatric disorders. Further studies are needed to investigate the safety and efficacy of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine in treating these disorders. Another area of interest is the development of selective agonists for specific serotonin receptors, which could have potential therapeutic applications. Additionally, further studies are needed to investigate the long-term effects of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine on the brain and its potential for abuse.
Conclusion:
In conclusion, 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine is a novel psychoactive substance that has potential therapeutic effects on various neurological and psychiatric disorders. Its mechanism of action is still under investigation, but it is believed to act as a partial agonist at the 5-HT2A receptor. 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine has various biochemical and physiological effects, including the ability to increase the levels of neurotransmitters and BDNF. Its use in lab experiments has advantages and limitations, and further research is needed to investigate its potential therapeutic applications and long-term effects on the brain.
Synthesemethoden
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine involves a multistep process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane and ammonium acetate to form 3,4,5-trimethoxyphenyl-2-nitropropene. The next step involves the reduction of the nitro group to an amine using sodium borohydride. The final step is the cyclization of the amine with triethylamine and triazol-3-one to form 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine.
Wissenschaftliche Forschungsanwendungen
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In one study, 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine was found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This suggests that 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine may have neuroprotective effects and could be used as a potential treatment for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-16-7-4-6(10-13-11(12)15-14-10)5-8(17-2)9(7)18-3/h4-5H,1-3H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZVFFYCMPUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B2897013.png)
![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897018.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)






![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)
![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

